

# Molecular weight of O-(2-Methyl-allyl)-hydroxylamine hydrochloride

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## Compound of Interest

Compound Name: O-(2-Methyl-allyl)-hydroxylamine  
hydrochloride

Cat. No.: B1610486

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An In-Depth Technical Guide to **O-(2-Methyl-allyl)-hydroxylamine hydrochloride**: Properties, Synthesis, and Applications

## Executive Summary

**O-(2-Methyl-allyl)-hydroxylamine hydrochloride** is a substituted hydroxylamine derivative of significant interest to the chemical and pharmaceutical research communities. As a versatile synthetic building block, its utility lies in the strategic introduction of an aminooxy moiety, enabling the formation of oxime ethers and serving as a precursor for more complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed experimental protocol for its synthesis and characterization, an exploration of its applications in drug discovery, and essential safety and handling procedures. The central focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their work. The molecular weight of **O-(2-Methyl-allyl)-hydroxylamine hydrochloride** is 123.58 g/mol .<sup>[1]</sup><sup>[2]</sup>

## Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in research. The key identifiers and properties of **O-(2-Methyl-allyl)-hydroxylamine hydrochloride** are summarized below.

Property	Value	Source(s)
IUPAC Name	O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride	PubChem[1]
CAS Number	54149-64-3	PubChem[1], iChemical[2]
Molecular Formula	C4H10ClNO	PubChem[1]
Molecular Weight	123.58 g/mol	PubChem[1], iChemical[2], Sigma-Aldrich
Physical Form	White Solid	Sigma-Aldrich
InChI Key	VRGVYBHREJFCJX-UHFFFAOYSA-N	Sigma-Aldrich

## Synthesis and Purification

The synthesis of O-alkylated hydroxylamines like **O-(2-Methyl-allyl)-hydroxylamine hydrochloride** is typically achieved through the nucleophilic substitution of an appropriate alkyl halide by hydroxylamine or a protected equivalent. The hydrochloride salt form enhances the compound's stability and handling characteristics.

## Synthesis Pathway

The described protocol is a common and effective method for preparing O-substituted hydroxylamines.[3][4] It involves the deprotonation of hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine in situ, which then reacts with the alkylating agent, 3-chloro-2-methyl-1-propene. The final product is isolated as its hydrochloride salt.

## Experimental Protocol

Materials:

- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Sodium hydroxide ( $\text{NaOH}$ ) or Potassium hydroxide ( $\text{KOH}$ )

- 3-chloro-2-methyl-1-propene
- Ethanol (absolute)
- Diethyl ether
- Hydrochloric acid (concentrated and dilute)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Preparation of Free Hydroxylamine: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hydroxylamine hydrochloride in absolute ethanol.
  - Causality: The hydrochloride salt is stable but not sufficiently nucleophilic. A strong base is required to generate the free hydroxylamine, which is the active nucleophile for the subsequent alkylation step.
- Deprotonation: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide or potassium hydroxide in ethanol. A precipitate of NaCl or KCl will form.
  - Causality: The reaction is performed at a low temperature to control the exothermicity of the acid-base neutralization.
- Alkylation: To the stirred suspension, add 3-chloro-2-methyl-1-propene dropwise, maintaining the low temperature. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to drive the reaction to completion.
- Workup and Extraction: After cooling, filter the reaction mixture to remove the inorganic salt precipitate. Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining inorganic salts or unreacted hydroxylamine.
- Isolation of Hydrochloride Salt: Extract the ether solution with dilute aqueous hydrochloric acid. The protonated product will move into the aqueous phase.

- Causality: Converting the product back to its hydrochloride salt makes it water-soluble and allows for its separation from non-basic organic impurities remaining in the ether layer.
- Final Product Isolation: Evaporate the aqueous acid solution under reduced pressure. The resulting residue is **O-(2-Methyl-allyl)-hydroxylamine hydrochloride**.
- Purification: Recrystallize the crude solid product from a suitable solvent system, such as ethanol/ether, to yield the purified product. Dry the crystals under vacuum.

## Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **O-(2-Methyl-allyl)-hydroxylamine hydrochloride**.

## Spectroscopic Characterization (Theoretical)

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific experimental spectra are dependent on the acquisition conditions, the expected characteristic signals can be predicted based on the molecular structure.

Technique	Expected Characteristic Signals
$^1\text{H}$ NMR	Signals corresponding to the vinyl protons ( $=\text{CH}_2$ ) of the allyl group, a singlet for the methyl ( $\text{CH}_3$ ) group, a singlet for the methylene protons ( $-\text{O}-\text{CH}_2-$ ), and a broad signal for the ammonium protons ( $-\text{NH}_3^+$ ).
$^{13}\text{C}$ NMR	Resonances for the quaternary alkene carbon ( $=\text{C}(\text{CH}_3)-$ ), the terminal alkene carbon ( $=\text{CH}_2$ ), the methyl carbon ( $-\text{CH}_3$ ), and the methylene carbon ( $-\text{O}-\text{CH}_2-$ ).
IR Spectroscopy	Characteristic absorption bands for N-H stretching (from the ammonium salt), C-H stretching (alkene and alkane), C=C stretching of the allyl group, and C-O stretching.

## Applications in Drug Discovery and Chemical Synthesis

O-substituted hydroxylamines are valuable intermediates in medicinal chemistry and process development due to the unique reactivity of the aminooxy group.

### Role as a Versatile Building Block

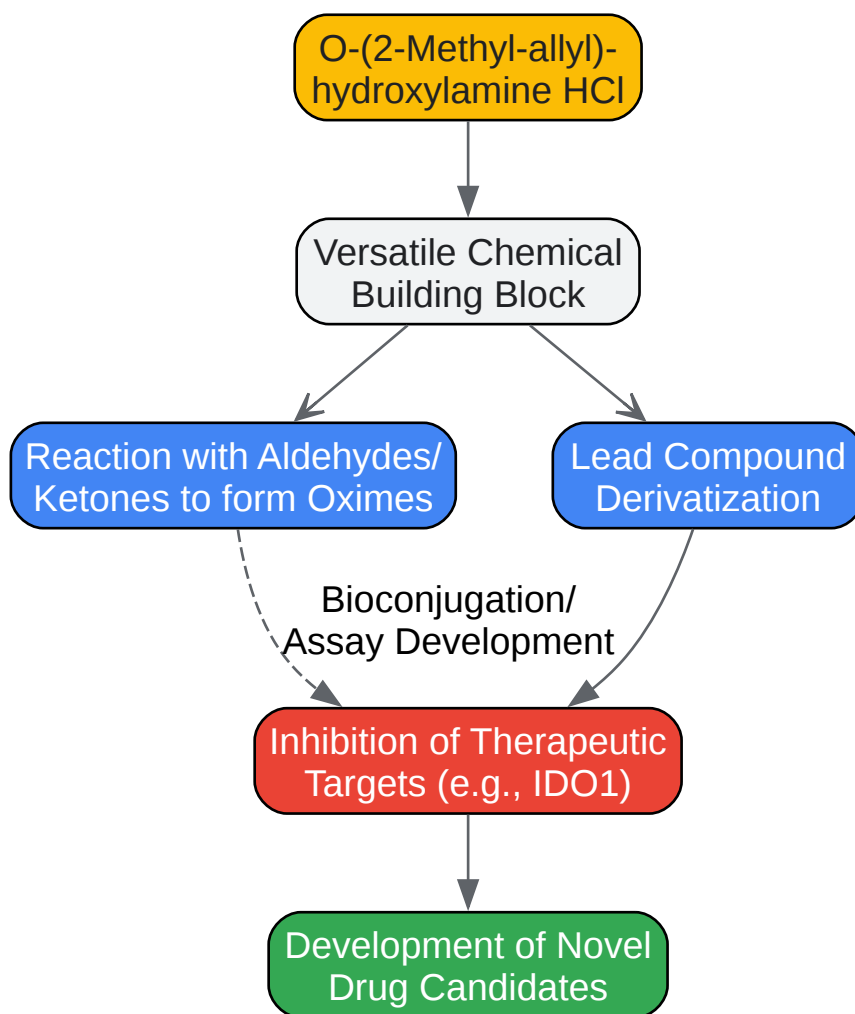
The primary utility of **O-(2-Methyl-allyl)-hydroxylamine hydrochloride** is as a synthetic intermediate.<sup>[5]</sup> The aminooxy functional group readily reacts with aldehydes and ketones to form stable O-alkyl oxime ethers.<sup>[6]</sup> This reaction is crucial for modifying lead compounds, introducing specific structural motifs, or for use in bioconjugation chemistry. The 2-methyl-allyl group itself can serve as a handle for further chemical transformations or as a structural element to probe binding interactions within a biological target.

### Application in Enzyme Inhibition

There is a growing body of research demonstrating the potential of O-alkylhydroxylamines as rationally designed enzyme inhibitors.<sup>[7]</sup> For instance, O-substituted hydroxylamines have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in

tryptophan metabolism and a high-value target in cancer immunotherapy. The inhibitory mechanism is proposed to involve the coordination of the hydroxylamine nitrogen to the heme iron within the enzyme's active site, effectively mimicking a key catalytic intermediate.<sup>[7]</sup> This makes compounds like **O-(2-Methyl-allyl)-hydroxylamine hydrochloride** attractive starting points for the development of novel therapeutics.<sup>[7][8]</sup>

## Role in a Therapeutic Development Pathway



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Caption: Logical pathway from a basic reagent to its application in drug development.

## Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount to ensure laboratory safety. The following guidelines are based on safety data for hydroxylamine hydrochloride and its O-alkylated derivatives.

## Hazard Identification

- Skin Irritation: Causes skin irritation.[9][10]
- Eye Irritation: Causes serious eye irritation.[9][10]
- Respiratory Irritation: May cause respiratory irritation.[10]
- Sensitization: May cause an allergic skin reaction.

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[12]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[11]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]
  - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[11]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

## First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
- In Case of Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing.[14]

- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][14]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

## Storage Conditions

- Container: Keep the container tightly closed in a dry and well-ventilated place.[12]
- Conditions to Avoid: Protect from moisture. Store away from incompatible materials such as strong oxidizing agents.[13]

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